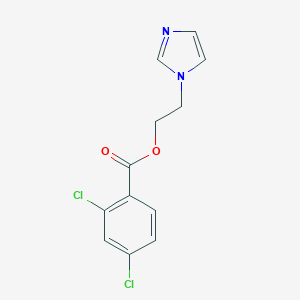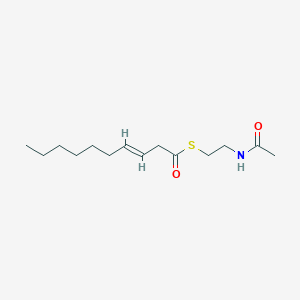
3-Nitrophenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl dihydrogen phosphate (3-NPDP) is a chemical compound that is used in various scientific research applications. It is a phosphorylated compound that is commonly used as a substrate for the enzymatic assay of alkaline phosphatase. 3-NPDP is also used in the synthesis of other organic compounds and has been studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-Nitrophenyl dihydrogen phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase, which results in the release of 3-nitrophenol. The release of 3-nitrophenol can be measured using various methods, including spectrophotometry.
Biochemical and Physiological Effects
Studies have shown that 3-Nitrophenyl dihydrogen phosphate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Nitrophenyl dihydrogen phosphate in lab experiments is its stability and ease of use. It is also relatively inexpensive and readily available. However, one limitation is that the assay is not specific to alkaline phosphatase and can be affected by other enzymes and compounds.
Future Directions
There are many future directions for the study of 3-Nitrophenyl dihydrogen phosphate. One area of research is the development of new assays that are more specific to alkaline phosphatase. Another area of research is the study of its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of new compounds using 3-Nitrophenyl dihydrogen phosphate as a starting material is an area of interest for many researchers.
Synthesis Methods
The synthesis of 3-Nitrophenyl dihydrogen phosphate can be achieved through several methods, including the reaction of 3-nitrophenol with phosphorus oxychloride and an alcohol. The resulting product is then treated with sodium hydroxide to form 3-Nitrophenyl dihydrogen phosphate. Another method involves the reaction of 3-nitrophenol with phosphorus pentoxide and an alcohol, followed by treatment with sodium hydroxide.
Scientific Research Applications
3-Nitrophenyl dihydrogen phosphate is commonly used as a substrate for the enzymatic assay of alkaline phosphatase, which is an enzyme that is found in various tissues and organs. The assay is used to measure the activity of alkaline phosphatase in biological samples, which can provide information about various diseases and conditions.
properties
Product Name |
3-Nitrophenyl dihydrogen phosphate |
|---|---|
Molecular Formula |
C6H6NO6P |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(3-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12) |
InChI Key |
XBUUVLVJXNRBPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)









![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)